

Technical Guide on the Toxicological Profile of Methyl 2-amino-6-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674

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Disclaimer: Direct and comprehensive toxicological data for **Methyl 2-amino-6-methylbenzoate** (CAS No. 18595-13-6) is not readily available in the public domain. This guide provides a toxicological assessment based on data from structurally related compounds, namely its isomers and other aminobenzoate esters. The information herein should be used as a preliminary guide, and definitive toxicological evaluation requires direct testing of the compound of interest.

Executive Summary

Methyl 2-amino-6-methylbenzoate is an aromatic ester with limited available safety and toxicity information. To provide a prospective toxicological profile, this document summarizes data from its structural isomers, Methyl 2-aminobenzoate (Methyl Anthranilate) and Methyl 3-aminobenzoate, as well as the related compound Ethyl 4-aminobenzoate (Benzocaine). Based on this surrogate data, **Methyl 2-amino-6-methylbenzoate** is anticipated to have low to moderate acute oral toxicity. It may act as a skin and eye irritant. The genotoxic, carcinogenic, and reproductive effects remain undetermined and require specific testing. This guide outlines the standard experimental protocols, based on internationally accepted guidelines (e.g., OECD), that should be followed to rigorously determine the toxicological profile of this compound.

Toxicological Data of Structural Analogs

The following table summarizes the available quantitative toxicological data for compounds structurally similar to **Methyl 2-amino-6-methylbenzoate**. This data provides a basis for a preliminary assessment and highlights the need for specific testing.

Toxicological Endpoint	Methyl 2-aminobenzoate (Isomer)	Ethyl 4-aminobenzoate (Related Ester)	Methyl 3-aminobenzoate (Isomer)
CAS Number	134-20-3	94-09-7	4518-10-9
Acute Oral Toxicity (LD50)	2910 mg/kg (Rat) [1]	3042 mg/kg (Rat)	Harmful if swallowed [2]
Skin Corrosion/Irritation	Skin irritant [1] [3]	Causes skin irritation [4]	Causes skin irritation [2]
Serious Eye Damage/Irritation	Causes serious eye irritation [5]	Causes serious eye irritation	Causes serious eye irritation [2]
Skin Sensitization	Not classified as a skin sensitiser [5]	May cause an allergic skin reaction	Data not available
Germ Cell Mutagenicity	Not classified as germ cell mutagenic [5]	No data available [4]	Data not available
Carcinogenicity	Not classified as carcinogenic [5]	No component is identified as a carcinogen by IARC, NTP, or OSHA [4]	Data not available
Reproductive Toxicity	Not classified as a reproductive toxicant [5] . Some sources indicate moderate concern [6] . Experimental reproductive effects noted [3] .	No data available	Data not available

Standardized Experimental Protocols

To obtain definitive toxicological data for **Methyl 2-amino-6-methylbenzoate**, a battery of standardized tests is required. The following sections detail the methodologies for key toxicological endpoints, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.

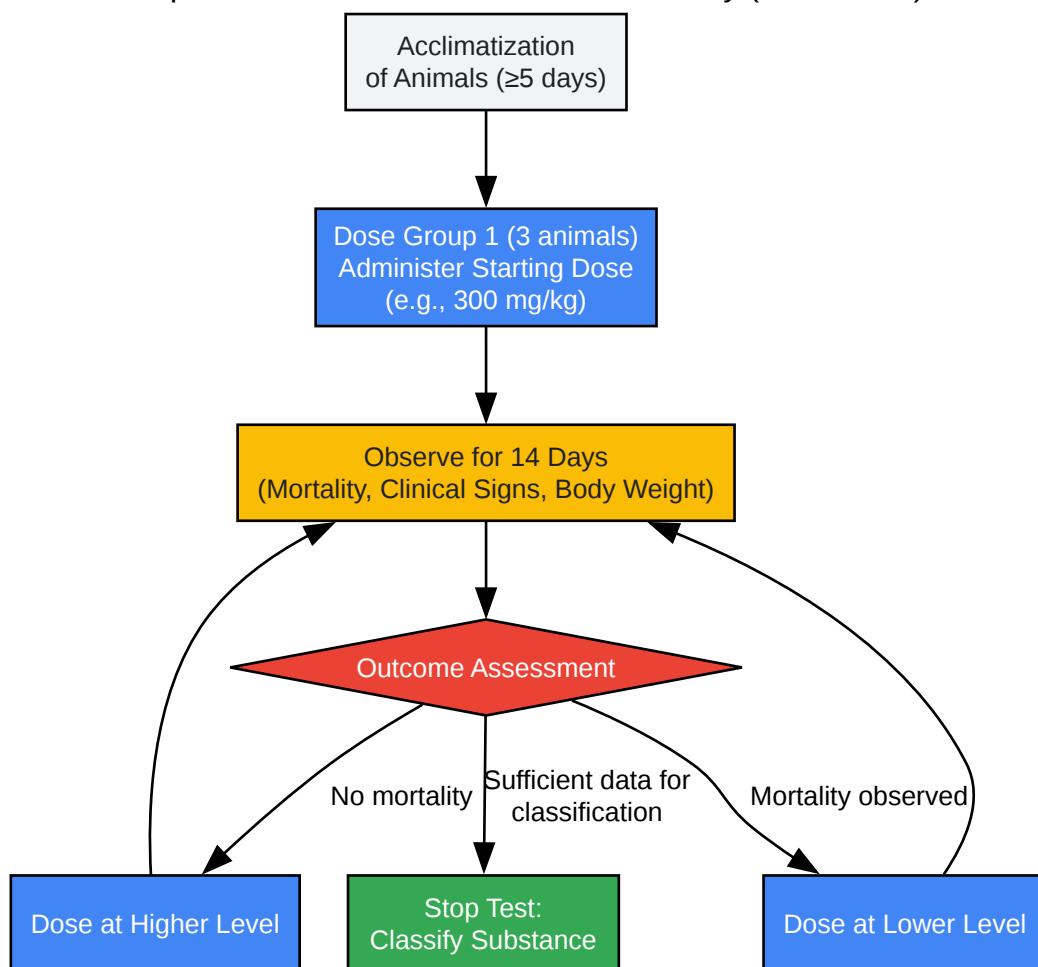
The primary goal is to determine the median lethal dose (LD50) and identify signs of acute toxicity after a single oral dose.

Recommended Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[\[7\]](#)[\[8\]](#)

Methodology:

- Principle: A stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on mortality.[\[8\]](#)
- Animal Model: Healthy, young adult rodents (rats are preferred), typically of a single sex (females are often used as they can be slightly more sensitive).[\[9\]](#)
- Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle should be inert (e.g., water or corn oil). Dosing volume in rodents should generally not exceed 1 mL/100g of body weight.[\[10\]](#)
- Dose Levels: The test starts with a defined dose (e.g., 300 mg/kg). Subsequent dosing steps are determined by the outcome of the previous step. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[\[9\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[\[9\]](#)
- Endpoint: The substance is classified into a GHS category based on the number of mortalities at specific dose levels, providing an estimate of its acute toxicity.[\[10\]](#)

Experimental Workflow: Acute Oral Toxicity (OECD 423)

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Workflow for OECD 423 Acute Toxic Class Method.

Genotoxicity testing is performed to assess the potential of a substance to induce mutations or chromosomal damage. A standard battery includes an *in vitro* bacterial gene mutation test and an *in vitro* chromosomal aberration test.

3.2.1 Bacterial Reverse Mutation Test (Ames Test)

Recommended Protocol: OECD Test Guideline 471.[\[11\]](#)

Methodology:

- Principle: This test uses several strains of amino-acid-requiring bacteria (*Salmonella typhimurium* and *Escherichia coli*) to detect point mutations (base substitutions and frameshifts) which cause a reversion to a non-dependent state.[12]
- Test System: At least five bacterial strains are recommended (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA).
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver post-mitochondrial fraction) to mimic mammalian metabolism.[11]
- Procedure: The test substance, at a range of concentrations, is incubated with the bacterial strains (either by plate incorporation or pre-incubation method).[12]
- Endpoint: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is at least two to three times higher than the solvent control.

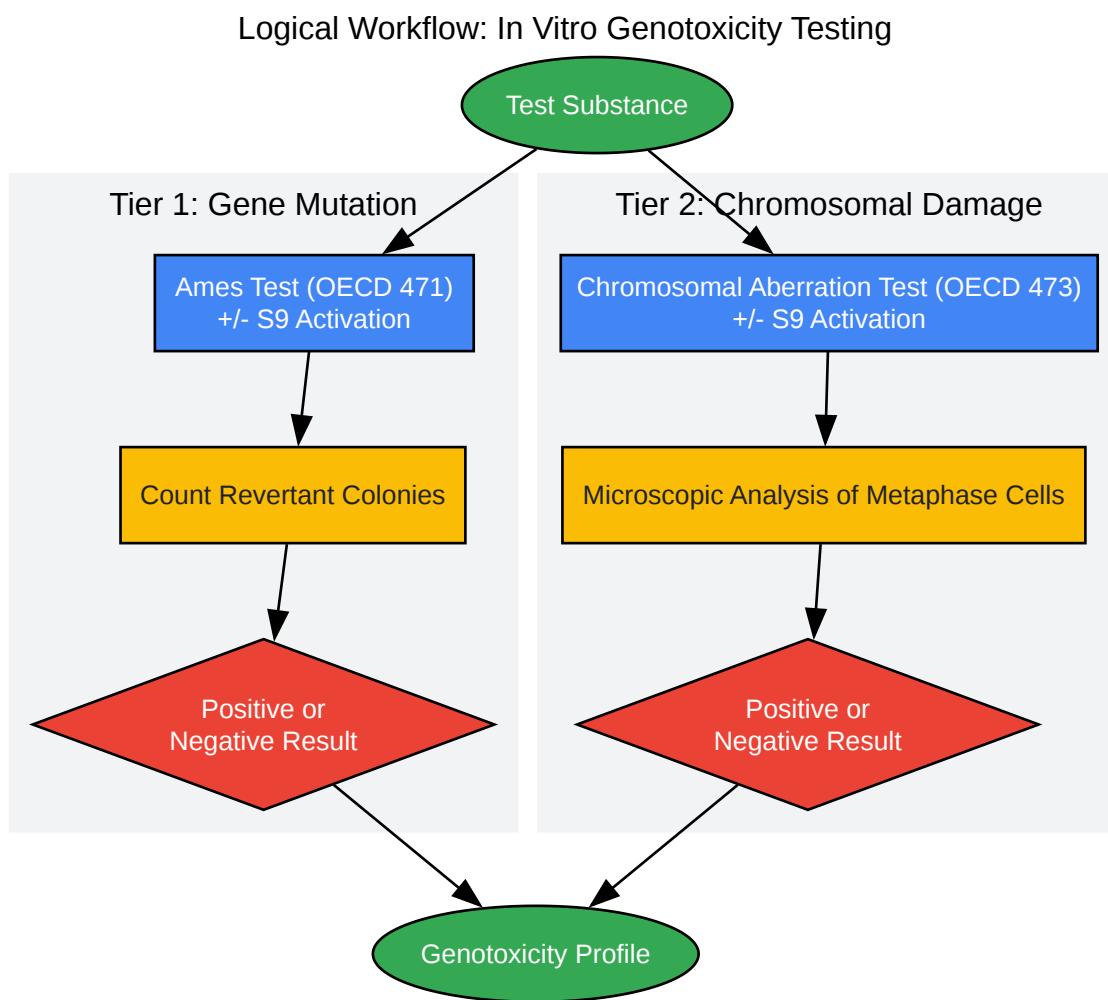
3.2.2 In Vitro Mammalian Chromosomal Aberration Test

Recommended Protocol: OECD Test Guideline 473.[13][14][15]

Methodology:

- Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16]
- Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[13]
- Metabolic Activation: As with the Ames test, experiments are conducted with and without an S9 mix.[13]
- Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period. The cells are then treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained.[15]

- Endpoint: Metaphase cells are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[14]



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Standard workflow for in vitro genotoxicity assessment.

Long-term studies are necessary to evaluate the carcinogenic potential of a substance upon repeated exposure.

Recommended Protocol: Two-Year Rodent Bioassay (based on NTP/FDA guidelines).[17][18]

Methodology:

- Principle: To observe tumor incidence in animals exposed to a test substance for the majority of their lifespan.
- Animal Model: Two rodent species, typically rats and mice of both sexes. Studies should begin with at least 50 animals per sex per group.[18]
- Dose Selection: Dose levels are determined from subchronic (e.g., 90-day) toxicity studies. Typically, three dose levels plus a concurrent control group are used. The highest dose should be the Maximum Tolerated Dose (MTD), which causes mild signs of toxicity without significantly shortening the lifespan.[18]
- Administration: The substance is usually administered in the diet, in drinking water, or by gavage for a period of 24 months.[18][19]
- Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly or bi-weekly.
- Endpoint: At the end of the study (or upon earlier death), all animals undergo a complete necropsy. Organs and tissues are examined microscopically by a pathologist to identify and classify any tumors. A statistically significant increase in tumor incidence in any dosed group compared to the control group indicates carcinogenic potential.

These studies assess the potential for a substance to interfere with reproductive capabilities and normal development.

Recommended Protocol: OECD Test Guideline 416 (Two-Generation Study).[20]

Methodology:

- Principle: To evaluate effects on all phases of the reproductive cycle by exposing one generation (P) from pre-mating through the weaning of their offspring (F1), and then exposing the F1 generation through the weaning of their offspring (F2).
- Animal Model: Typically rats.
- Administration: The test substance is administered continuously to both males and females, starting before mating and continuing through gestation and lactation.

- Endpoints:
 - Parental (P and F1): Mating behavior, fertility indices, gestation length, reproductive organ weights, and histopathology.
 - Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any clinical or gross abnormalities.
- Interpretation: Adverse effects on fertility, pregnancy outcomes, or offspring development at dose levels that are not causing severe parental toxicity are considered evidence of reproductive or developmental toxicity.[20][21]

Conclusion and Recommendations

In the absence of direct toxicological data for **Methyl 2-amino-6-methylbenzoate**, a preliminary hazard assessment based on structural analogs suggests a profile of low to moderate acute toxicity and potential for skin and eye irritation. However, critical data gaps exist for genotoxicity, carcinogenicity, and reproductive toxicity.

It is strongly recommended that **Methyl 2-amino-6-methylbenzoate** be subjected to a standard battery of toxicological tests as outlined in this guide to establish a definitive safety profile. The experimental protocols described, based on OECD and other regulatory guidelines, represent the current standard for chemical safety assessment and are essential for any comprehensive risk evaluation for researchers, scientists, and drug development professionals.

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